molecular formula C22H31N5O4 B5054994 N-[[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-2-amine

N-[[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-2-amine

Cat. No.: B5054994
M. Wt: 429.5 g/mol
InChI Key: WJLCWBAERDDAGG-UHFFFAOYSA-N
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Description

N-[[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-2-amine is a complex organic compound that features a combination of trimethoxyphenyl, oxadiazole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-2-amine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the Trimethoxyphenyl Group:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately and then attached to the oxadiazole intermediate through a coupling reaction.

    Final Assembly: The final step involves the coupling of the intermediate with propan-2-amine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to ring-opened products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. The trimethoxyphenyl group, in particular, is known for its bioactivity and could contribute to the compound’s efficacy in biological assays.

Medicine

The compound’s potential medicinal applications include its use as an anti-cancer agent, given the bioactivity of the trimethoxyphenyl group. It may also be explored for its anti-inflammatory and antimicrobial properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-2-amine is likely to involve multiple molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole and pyrazole rings may also contribute to the compound’s bioactivity by interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-2-amine
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of trimethoxyphenyl, oxadiazole, and pyrazole moieties

Properties

IUPAC Name

N-[[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O4/c1-13(2)27(11-17-14(3)24-26(5)15(17)4)12-19-23-22(25-31-19)16-9-10-18(28-6)21(30-8)20(16)29-7/h9-10,13H,11-12H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLCWBAERDDAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN(CC2=NC(=NO2)C3=C(C(=C(C=C3)OC)OC)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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